N-(4-fluorophenyl)-N-(methylsulfonyl)glycine

Description

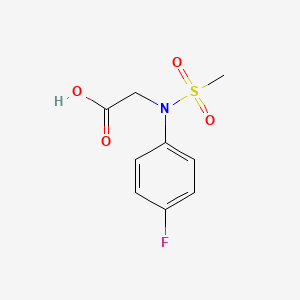

N-(4-Fluorophenyl)-N-(methylsulfonyl)glycine (4FPG) is a fluorinated glycine derivative characterized by a 4-fluorophenyl group and a methylsulfonyl moiety attached to the glycine backbone.

Properties

IUPAC Name |

2-(4-fluoro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTAWUQQXRUPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline, methylsulfonyl chloride, and glycine.

Formation of N-(4-fluorophenyl)-N-methylsulfonylamine: 4-fluoroaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-N-methylsulfonylamine.

Coupling with Glycine: The resulting N-(4-fluorophenyl)-N-methylsulfonylamine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

- Anti-inflammatory and Analgesic Agents : N-(4-fluorophenyl)-N-(methylsulfonyl)glycine is investigated for its role as a pharmacophore in the design of new drugs aimed at treating pain and inflammation. Its structural modifications can enhance binding affinity to biological targets, making it a candidate for developing novel therapeutic agents .

- Neuropharmacology : The compound has shown promise in modulating glycine transporters, which are critical in regulating neurotransmitter levels in the central nervous system. This modulation may have implications for treating conditions like schizophrenia and depression .

Biological Applications

Enzyme Interactions

- Biochemical Studies : It is utilized in research to explore enzyme interactions and metabolic pathways. The fluorophenyl group enhances binding properties, allowing for detailed studies of enzyme kinetics and inhibition mechanisms .

- Neurotransmitter Activity : Research indicates that derivatives of this compound can act as glycine transporter inhibitors, potentially increasing glycine levels at NMDA receptors. This mechanism may improve synaptic transmission and neuroprotection against excitotoxicity .

Materials Science

Novel Material Development

- Synthesis of Advanced Materials : The compound is being explored for its potential in creating materials with unique electronic and optical properties. Its sulfonyl group can participate in various chemical reactions, leading to the development of specialized polymers or nanomaterials .

Industrial Applications

Specialty Chemicals

- Chemical Intermediates : this compound serves as an important building block in the synthesis of various specialty chemicals used across different industries. Its versatility allows it to be tailored for specific industrial applications.

Neuropharmacological Effects

A study examined the effects of this compound on cognitive deficits induced by phencyclidine (PCP) in animal models. The administration of this compound improved cognitive functions by enhancing glycine availability at NMDA receptors, suggesting its potential therapeutic use in managing schizophrenia-related symptoms .

Antimicrobial Activity

In vivo studies demonstrated that the compound exhibited significant antimicrobial properties against resistant bacterial strains. For instance, treatment with this compound led to a substantial reduction in bacterial load and increased survival rates in mice infected with methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The glycine moiety may facilitate interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 4FPG include derivatives with variations in halogen position, sulfonyl groups, or aryl substituents (Table 1).

Table 1: Structural Comparison of 4FPG and Analogs

Key Observations :

- Sulfonyl Groups : Replacement of methylsulfonyl with bulkier groups (e.g., 4-methylphenylsulfonyl in ) reduces solubility and may hinder target engagement due to steric effects.

Physicochemical Properties

Limited data on 4FPG’s melting point or solubility are available, but inferences can be drawn from analogs:

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

Key Observations :

- Halogen Effects : Unlike maleimides , 4FPG’s activity is highly sensitive to halogen position, emphasizing the role of fluorine in optimizing electrostatic interactions for KCNQ modulation .

Biological Activity

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a glycine transporter inhibitor. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a fluorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This unique structure allows for interactions with various biological targets, potentially influencing neurotransmitter systems and enzymatic pathways.

| Compound | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₀FNO₃S | Fluorophenyl, Methylsulfonyl | GlyT1 Inhibition |

The primary mechanism of action for this compound involves the inhibition of the glycine transporter type 1 (GlyT1) . GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is important for synaptic transmission and modulation of NMDA receptor activity. By inhibiting GlyT1, this compound may enhance synaptic glycine concentrations, thereby potentiating NMDA receptor function and potentially alleviating symptoms associated with neuropsychiatric disorders such as schizophrenia and depression .

Inhibition of GlyT1

Research has demonstrated that this compound exhibits significant inhibitory effects on GlyT1. In vitro studies have shown that this compound can increase glycine levels in synaptic clefts, which can lead to enhanced NMDA receptor activation. The following table summarizes key findings from various studies:

Therapeutic Implications

The inhibition of GlyT1 by this compound has potential therapeutic implications for several conditions:

- Schizophrenia : By enhancing NMDA receptor function through increased glycine availability, this compound may help alleviate symptoms associated with cognitive deficits in schizophrenia.

- Chronic Pain : The modulation of glycine levels may also provide analgesic effects, making it a candidate for treating chronic pain conditions.

- Neurodegenerative Disorders : Enhancing synaptic glycine could potentially protect against excitotoxicity related to neurodegenerative diseases.

Case Study 1: Schizophrenia Treatment

A clinical trial investigating the efficacy of GlyT1 inhibitors, including derivatives similar to this compound, reported improvements in cognitive function among participants with schizophrenia. The trial highlighted the importance of glycine modulation in restoring NMDA receptor activity .

Case Study 2: Chronic Pain Management

In animal models of chronic pain, administration of this compound resulted in significant reductions in pain sensitivity. This suggests that targeting glycinergic pathways could be beneficial for developing new analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.